molecular formula C27H28ClN5O B12758334 3H-Pyrazol-3-one, 1,2-dihydro-1,5-(4-chlorophenyl)-1-phenyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)- CAS No. 85674-02-8

3H-Pyrazol-3-one, 1,2-dihydro-1,5-(4-chlorophenyl)-1-phenyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)-

Cat. No.: B12758334
CAS No.: 85674-02-8
M. Wt: 474.0 g/mol
InChI Key: YLOMNJMCPGGWDZ-UHFFFAOYSA-N
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Description

“3H-Pyrazol-3-one, 1,2-dihydro-1,5-(4-chlorophenyl)-1-phenyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)-” is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted phenylhydrazines and diketones, which undergo cyclization to form the pyrazolone ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound might be investigated for similar activities.

Medicine

In medicine, derivatives of pyrazolones are often explored for their potential as therapeutic agents. This compound could be studied for its efficacy in treating various diseases.

Industry

Industrially, such compounds might be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, pyrazolones exert their effects by interacting with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative known for its anti-inflammatory properties.

    Metamizole: A pyrazolone used as an analgesic and antipyretic.

Uniqueness

This compound’s uniqueness might lie in its specific substituents, which could confer distinct biological activities or chemical reactivity compared to other pyrazolones.

Properties

CAS No.

85674-02-8

Molecular Formula

C27H28ClN5O

Molecular Weight

474.0 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-phenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one

InChI

InChI=1S/C27H28ClN5O/c28-23-12-10-22(11-13-23)25-21-27(34)32(33(25)24-7-2-1-3-8-24)16-6-15-30-17-19-31(20-18-30)26-9-4-5-14-29-26/h1-5,7-14,21H,6,15-20H2

InChI Key

YLOMNJMCPGGWDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=N5

Origin of Product

United States

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